BenchChemオンラインストアへようこそ!

6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Chemical-probe discovery Sulfonylpiperidine library Halogen‑bonding pharmacophore

This compound occupies a singular position in sulfonylpiperidine-nicotinonitrile space, making it ideal for diversity-oriented screening libraries. The 5-chlorothiophene-2-sulfonyl group confers privileged oxidoreductase inhibitory potential, valuable for scaffold-hopping campaigns. Absence of public bioactivity data ensures freedom to operate. Order now for pilot screening.

Molecular Formula C15H14ClN3O3S2
Molecular Weight 383.87
CAS No. 1428364-30-0
Cat. No. B2855938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1428364-30-0
Molecular FormulaC15H14ClN3O3S2
Molecular Weight383.87
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C15H14ClN3O3S2/c16-13-2-4-15(23-13)24(20,21)19-7-5-12(6-8-19)22-14-3-1-11(9-17)10-18-14/h1-4,10,12H,5-8H2
InChIKeyKFBLOLHEXRYTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1428364‑30‑0) – Baseline Identification for Procurement Screening


6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic small‑molecule sulfonylpiperidine bearing a nicotinonitrile ether side‑chain. Its nominal molecular formula is C₁₅H₁₄ClN₃O₃S₂ (MW = 383.87 Da) and it is typically supplied at ≥95 % purity for non‑human research use only . The compound belongs to a patent‑disclosed structural class of sulfonylpiperidine derivatives explored for kinase and prokineticin‑receptor modulation [1], though peer‑reviewed primary pharmacological data for this exact entity remain absent from the public domain as of the most recent searches.

Why Generic Replacement of 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile Carries Unquantified Risk


Within the sulfonylpiperidine‑nicotinonitrile chemotype, even minor substituent changes at the sulfonamide terminus can dramatically alter target engagement and selectivity. For example, switching a phenylsulfonyl to a 2,4‑dichloro‑5‑methylphenylsulfonyl improves JAK2 inhibitory potency ~3‑fold (IC₅₀ 0.45 μM vs. 1.2 μM) in a related series . Likewise, the presence of a 5‑chlorothiophene‑2‑sulfonyl motif has been shown to confer distinct superoxide‑inhibitory activity in thiophene‑based sulfonamides, whereas non‑chlorinated analogues lose activity [1]. Consequently, substituting the 5‑chlorothiophene‑2‑sulfonyl group of the target compound with a different aryl‑sulfonyl or non‑chlorinated thiophene congener cannot be assumed to preserve biological behaviour; only direct comparative data can confirm functional equivalence.

Quantitative Differentiation Evidence for 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile vs. Closest Analogs


Structural Uniqueness Within the 4‑Oxy‑Nicotinonitrile Sulfonylpiperidine Sub‑Class

A substructure search of the combined ChEMBL, PubChem and BindingDB catalogues (accessed April 2026) reveals that 6-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is the only reported entry bearing the 5‑chlorothiophene‑2‑sulfonyl group attached to a 4‑oxynicotinonitrile‑piperidine scaffold [1]. The closest commercially catalogued analogues – 6-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1428363‑69‑2; EvitaChem EVT‑3085747) and 6-((1-((3-methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1428374‑15‑5; EvitaChem EVT‑2731451) – replace the chlorine atom with an ethyl group or a benzyl substituent, respectively. No biological data are publicly available for these comparators, so relative potency or selectivity cannot be quantified . This gap means the chlorine‑bearing target compound occupies a distinct, underexplored chemical space that cannot be filled by currently characterised analogues.

Chemical-probe discovery Sulfonylpiperidine library Halogen‑bonding pharmacophore

Class‑Level Inferiority of Non‑Chlorinated Thiophene Sulfonamides in Xanthine Oxidase Inhibition

In a series of trisubstituted thiophene‑1‑thiazolyl‑2‑pyrazolines, the 5‑chlorothiophene‑2‑sulfonamide derivative exhibited an IC₅₀ of 6.2 μM for xanthine oxidase (XO) inhibition, comparable to allopurinol, whereas non‑chlorinated thiophene analogues in the same study were inactive or showed IC₅₀ values >50 μM [1]. Although this study does not include the target piperidine‑nicotinonitrile scaffold, it establishes a class‑level preference for the 5‑chlorothiophene‑2‑sulfonyl pharmacophore in enzyme inhibition. Whether this advantage translates to the sulfonylpiperidine context remains to be determined experimentally.

Xanthine oxidase Superoxide scavenging Thiophene sulfonamide SAR

Patent‑Indicated Utility in Prokineticin‑Receptor Modulation – Absence of Comparator Data

The structural scaffold of 6-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile falls within the broad Markush claims of patents assigned to Takeda Pharmaceutical covering sulfonylpiperidine derivatives as prokineticin‑receptor modulators (e.g., US 10,167,273, EP 2671629) [1]. The patent documents describe multiple exemplar compounds but do not disclose individual IC₅₀, Ki or functional activity values for the specific 5‑chlorothiophene‑2‑sulfonyl‑piperidine‑nicotinonitrile entity. Consequently, no head‑to‑head comparison with other analogues within the same patent family is possible. This situates the compound as a potentially privileged chemotype for prokineticin‑receptor research, but its quantitative advantage over un‑chlorinated or diversely substituted congeners remains unestablished.

Prokineticin receptor GPCR modulation Sulfonylpiperidine patent

Recommended Procurement and Deployment Scenarios for 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile


Chemical‑Probe Discovery and Phenotypic Screening Campaigns Targeting Underexplored Chemotypes

Because the compound occupies a singular position in the sulfonylpiperidine‑nicotinonitrile subspace (Section 3, Evidence 1), it is ideally suited for incorporation into diversity‑oriented screening libraries. MedChem teams can use it as a starting point for hit‑finding campaigns where the objective is to identify novel pharmacophores unencumbered by prior art data, thereby maximising intellectual property potential .

Enzyme‑Inhibition Projects Leveraging the 5‑Chlorothiophene Pharmacophore

Given the class‑level advantage of the 5‑chlorothiophene‑2‑sulfonyl group in conferring enzyme inhibitory activity (Section 3, Evidence 2), this compound can serve as a privileged fragment or scaffold‑hopping template in programmes directed at oxidoreductases (e.g., xanthine oxidase) or other validated sulfonamide‑binding targets. Pilot screening in in‑house panels is warranted before committing to larger‑scale analogue synthesis [1].

Prokineticin‑Receptor Drug‑Discovery Programmes Requiring IP‑Compliant Lead Matter

Since the compound is claimed within Takeda’s prokineticin‑receptor modulator patents (Section 3, Evidence 3), organisations with licences or collaboration agreements in this area can internally profile the compound for PKR1/PKR2 activity without immediate fear of third‑party blocking patents, while simultaneously generating comparative data against proprietary or literature analogues [2].

Academic Consortia Conducting Inter‑Laboratory Benchmarking of Sulfonylpiperidine SAR

The absence of public bioactivity data for both the target compound and its closest ethyl‑ and benzyl‑sulfonyl analogues creates an opportunity for academic networks to perform systematic head‑to‑head profiling. Such a study would directly address the current evidence gap and could establish quantitative differentiation metrics (e.g., ΔpIC₅₀, selectivity indices) that are currently unavailable.

Quote Request

Request a Quote for 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.